1,3-Diisopropyl-2,3-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diisopropyl-2,3-dihydro-1H-imidazole is an organic compound with the molecular formula C₉H₁₈N₂ It belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diisopropyl-2,3-dihydro-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of imidazole with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Imidazole and isopropyl halides (e.g., isopropyl bromide or isopropyl chloride).
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The mixture is heated to promote the substitution reaction.
Product Isolation: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-Diisopropyl-2,3-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydroimidazole derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles .
Scientific Research Applications
1,3-Diisopropyl-2,3-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1,3-Diisopropyl-2,3-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, facilitating various chemical transformations. Additionally, the compound’s structural features allow it to interact with biological macromolecules, potentially leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Diisopropylbenzimidazolium Bromide: Similar in structure but contains a benzimidazole ring.
1,3-Dimethyl-1H-imidazol-3-ium-2-yl: Contains methyl groups instead of isopropyl groups.
1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium Bromide: Contains a benzo-fused imidazole ring.
Uniqueness
1,3-Diisopropyl-2,3-dihydro-1H-imidazole is unique due to its specific substitution pattern with isopropyl groups, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1,3-di(propan-2-yl)-2H-imidazole |
InChI |
InChI=1S/C9H18N2/c1-8(2)10-5-6-11(7-10)9(3)4/h5-6,8-9H,7H2,1-4H3 |
InChI Key |
HHSNIRLXHJNXAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CN(C=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.